![molecular formula C9H17NO3 B14051501 (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol
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Overview
Description
(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol typically involves multiple steps. One common method starts with the preparation of a key intermediate, (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol. This intermediate is then subjected to various reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation and subsequent purification steps can achieve a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol is studied for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs like ticagrelor, a platelet aggregation inhibitor used to prevent thrombosis .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol involves its interaction with specific molecular targets. For example, in the synthesis of ticagrelor, it acts as a key intermediate that undergoes further chemical modifications to produce the active drug. The molecular pathways involved include nucleophilic substitution and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol: A closely related compound used as an intermediate in similar synthetic routes.
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another similar compound with slight structural differences that affect its reactivity and applications.
Uniqueness
What sets (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol apart is its specific combination of functional groups and ring structures, which provide unique reactivity and versatility in chemical synthesis. Its role as a key intermediate in the production of important pharmaceuticals highlights its significance in medicinal chemistry .
Biological Activity
The compound (4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol, also known by its systematic name 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol, is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H15N3O3 and a molecular weight of approximately 173.21 g/mol. Its structure includes a bicyclic framework that enhances its interaction with biological targets. The presence of an amino group and hydroxyl functionalities contributes to its reactivity and potential pharmacological effects.
Property | Details |
---|---|
Molecular Formula | C₈H₁₅N₃O₃ |
Molecular Weight | 173.21 g/mol |
CAS Number | 155899-66-4 |
Biological Activity
Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Research has suggested potential pharmacological effects such as:
- Antimicrobial Activity : Initial tests have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida species .
- Antioxidant Properties : The compound's structural features may confer antioxidant capabilities which are beneficial in mitigating oxidative stress in biological systems.
Case Studies
- Antimicrobial Studies : A study conducted on copper(II) complexes derived from similar amino compounds demonstrated high activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. The ligands showed promising results in inhibiting bacterial growth through various mechanisms including disruption of cell wall integrity .
- Pharmacological Evaluations : Investigations into the pharmacodynamics of related compounds have revealed their potential in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Bicyclic Structure : The initial steps involve constructing the bicyclic core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and hydroxyl groups via nucleophilic substitution methods.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels necessary for biological testing.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways leading to altered cellular responses.
Properties
IUPAC Name |
(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-7-5(4-11)3-6(10)8(7)13-9/h5-8,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCWNJAXVXKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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